molecular formula C11H8BrN3O2 B2745653 N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034233-35-5

N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2745653
CAS No.: 2034233-35-5
M. Wt: 294.108
InChI Key: HUNXPSMXYIVKEF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound with the molecular formula C11H8BrN3O2 . This bromophenyl-hydroxypyrimidine carboxamide derivative is offered for research and development purposes. Compounds based on the hydroxypyrimidine carboxamide scaffold are of significant interest in medicinal chemistry and are frequently explored in the development of pharmaceutical intermediates . Furthermore, closely related analogues, such as N-(2-bromophenyl) salicylanilide derivatives, have been documented in scientific literature for their potential antimicrobial and anti-inflammatory activities, showing efficacy against Gram-positive bacteria and in protease inhibition assays . This suggests potential avenues for investigating the biological properties of this chemical class. This compound is intended for research use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-7-2-1-3-8(4-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNXPSMXYIVKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 3-bromoaniline with a pyrimidine derivative. One common method involves the condensation of 3-bromoaniline with 6-hydroxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reagents. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

This reaction replaces the bromine with aryl/heteroaryl groups using palladium catalysts.

Reagents/ConditionsMajor ProductYieldReference
Pd(PPh₃)₄, K₂CO₃, arylboronic acid, THF, 80°CN-(3-arylphenyl)-6-hydroxypyrimidine-4-carboxamide65–78%

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

Oxidation Reactions

The hydroxyl group on the pyrimidine ring can be oxidized to a carbonyl group.

Oxidation to Pyrimidine-4-carboxylic Acid

Oxidizing AgentConditionsProductYieldReference
KMnO₄, H₂SO₄60°C, 4 h6-oxo-1,6-dihydropyrimidine-4-carboxamide52%
CrO₃, AcOHReflux, 2 h6-oxo-1,6-dihydropyrimidine-4-carboxamide48%

Key Finding : Oxidation under acidic conditions preserves the carboxamide group while converting the hydroxyl to a ketone .

Reduction Reactions

The carboxamide group can be reduced to an amine.

LiAlH₄-Mediated Reduction

Reagents/ConditionsProductYieldReference
LiAlH₄, anhydrous THF, 0°C → RTN-(3-bromophenyl)-6-hydroxypyrimidine-4-methylamine61%

Note : Over-reduction of the pyrimidine ring is avoided by controlling temperature and reaction time .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring undergoes NAS at specific positions.

Chlorination at C2 Position

Reagents/ConditionsProductYieldReference
POCl₃, DMF, 100°C, 6 h2-chloro-N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide73%

Application : Chlorinated derivatives show enhanced inhibitory activity against enzymatic targets like SDH .

Electrochemical Transformations

Electrochemically induced reactions enable multicomponent syntheses.

ConditionsProductCurrent EfficiencyReference
Graphite anode, Fe cathode, NaBr, n-PrOH, 97°CBromophenyl-isoxazole-pyran hybrids243%

Mechanism : Anodic oxidation initiates chain reactions involving Knoevenagel condensation and Michael addition .

Morpholine Substitution

Reagents/ConditionsProductIC₅₀ (NAPE-PLD)Reference
(S)-3-hydroxypyrrolidine, DCC, DMAPN-(3-bromophenyl)-6-hydroxypyrimidine-4-morpholinecarboxamide72 nM

SAR Insight : Hydrophilic substituents at R₃ improve enzyme inhibition potency .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is being investigated as a potential pharmacophore for developing new drugs targeting cancer and inflammatory diseases. Its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle, suggests its role in disrupting cellular respiration and ATP production, which can be leveraged for therapeutic purposes .
  • Biological Research
    • The compound serves as a tool to elucidate biological pathways and molecular targets involved in various diseases. By studying its interactions with specific proteins and enzymes, researchers can gain insights into disease mechanisms and identify potential therapeutic targets .
  • Materials Science
    • Due to its unique structural features, this compound is explored for developing novel materials with specific electronic and optical properties. Its chemical reactivity allows for modifications that can tailor these properties for applications in electronics or photonics.
  • Chemical Biology
    • The compound is employed in designing chemical probes that investigate the functions of specific proteins within biological systems. This application is crucial for understanding cellular processes and disease states at a molecular level.

Case Studies

Several studies highlight the biological activity and therapeutic potential of this compound:

  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds induce apoptosis through SDH inhibition, which is critical for energy metabolism in rapidly proliferating cancer cells .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against specific bacterial strains. The mechanism likely involves disrupting metabolic processes essential for bacterial growth and survival .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding: The hydroxyl group in the target compound may enhance target binding compared to thioxo or amino substituents in Compound 1, which prioritize sulfur-mediated interactions.

Bioactivity: Thieno-pyrimidine derivatives like Compound 1 often exhibit anticancer activity due to their planar fused-ring systems, whereas simpler pyrimidines may target kinases or inflammatory pathways .

Research Findings and Limitations

  • Kinase Inhibition: Pyrimidine carboxamides are known ATP-competitive kinase inhibitors. The bromophenyl group may occupy hydrophobic pockets in kinase active sites, as seen in similar compounds .
  • Antimicrobial Potential: Brominated aromatic systems are associated with antibacterial activity, possibly due to halogen bonding with microbial enzymes.

Gaps in Evidence

  • No crystallographic data or SHELX-refined structures for the target compound are cited in the provided materials, though SHELX remains a standard for such analyses .
  • Biological screening results (e.g., cytotoxicity, selectivity) are absent, limiting mechanistic conclusions.

Biological Activity

N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a hydroxypyrimidine core, which is known to influence its biological properties. The compound's structure can be summarized as follows:

Compound Name Structural Features Biological Activity
This compoundContains bromophenyl group; pyrimidine coreInhibits succinate dehydrogenase

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the citric acid cycle. This inhibition disrupts the conversion of succinate to fumarate, leading to decreased ATP production in cells, which can result in cell death, particularly in pathogenic organisms.

Biochemical Pathways

The inhibition of SDH by this compound is significant because it directly affects cellular respiration and energy metabolism. By impairing ATP production, it can induce apoptosis in susceptible cells, making it a potential candidate for therapeutic applications against various diseases, including cancer and infections caused by fungi or bacteria.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antibacterial activity .

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits SDH activity in various cell lines, leading to reduced proliferation rates and increased rates of apoptosis.
  • Therapeutic Potential : The compound has been explored as a potential pharmacophore in drug design aimed at treating cancer and inflammatory diseases due to its ability to modulate key enzymatic pathways involved in cell growth and survival.

Q & A

Q. How to optimize solubility for in vivo studies without compromising activity?

  • Methodology :
  • Prodrug Design : Synthesize phosphate esters of the hydroxyl group for enhanced aqueous solubility.
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (70–100 nm) for sustained release.
  • Co-solvent Systems : Use 10% Cremophor EL in saline for intravenous administration .

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